molecular formula C13H16Cl2N2O3S B14953292 2-{N-[(3,4-Dichlorophenyl)methyl]methanesulfonamido}-N-(prop-2-EN-1-YL)acetamide

2-{N-[(3,4-Dichlorophenyl)methyl]methanesulfonamido}-N-(prop-2-EN-1-YL)acetamide

Cat. No.: B14953292
M. Wt: 351.2 g/mol
InChI Key: VBOUPAKNYJVIHD-UHFFFAOYSA-N
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Description

2-{N-[(3,4-Dichlorophenyl)methyl]methanesulfonamido}-N-(prop-2-EN-1-YL)acetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a dichlorophenyl group, a methanesulfonamido group, and a prop-2-en-1-yl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{N-[(3,4-Dichlorophenyl)methyl]methanesulfonamido}-N-(prop-2-EN-1-YL)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3,4-dichlorobenzyl chloride with methanesulfonamide to form the intermediate 3,4-dichlorobenzyl methanesulfonamide. This intermediate is then reacted with prop-2-en-1-ylamine and acetic anhydride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{N-[(3,4-Dichlorophenyl)methyl]methanesulfonamido}-N-(prop-2-EN-1-YL)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-{N-[(3,4-Dichlorophenyl)methyl]methanesulfonamido}-N-(prop-2-EN-1-YL)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{N-[(3,4-Dichlorophenyl)methyl]methanesulfonamido}-N-(prop-2-EN-1-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{N-[(3,4-Dichlorophenyl)methyl]methanesulfonamido}-N-(prop-2-EN-1-YL)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H16Cl2N2O3S

Molecular Weight

351.2 g/mol

IUPAC Name

2-[(3,4-dichlorophenyl)methyl-methylsulfonylamino]-N-prop-2-enylacetamide

InChI

InChI=1S/C13H16Cl2N2O3S/c1-3-6-16-13(18)9-17(21(2,19)20)8-10-4-5-11(14)12(15)7-10/h3-5,7H,1,6,8-9H2,2H3,(H,16,18)

InChI Key

VBOUPAKNYJVIHD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(CC1=CC(=C(C=C1)Cl)Cl)CC(=O)NCC=C

Origin of Product

United States

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